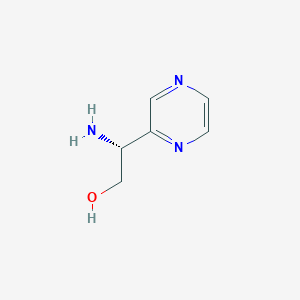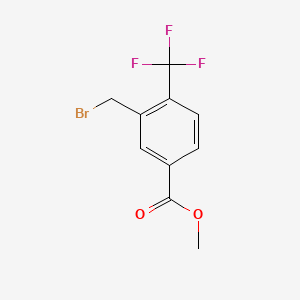
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a butoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane can be synthesized through a multi-step process involving the formation of the cyclopropane ring followed by the introduction of the bromomethyl and butoxyethyl groups. One common method involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent. The resulting cyclopropane intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromomethyl group. The final step involves the alkylation of the bromomethyl group with 2-butoxyethanol under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Cyclopropylmethyl alcohol, cyclopropylmethyl cyanide, cyclopropylmethyl amines.
Oxidation: Cyclopropylmethyl alcohol, cyclopropylmethyl aldehyde, cyclopropylmethyl carboxylic acid.
Reduction: Cyclopropylmethyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, while the butoxyethyl group can influence the compound’s solubility and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
1-(Bromomethyl)-1-(2-butoxyethyl)cyclopropane can be compared with other similar compounds, such as:
1-(Bromomethyl)cyclopropane: Lacks the butoxyethyl group, resulting in different reactivity and solubility.
1-(Chloromethyl)-1-(2-butoxyethyl)cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity.
1-(Bromomethyl)-1-(2-ethoxyethyl)cyclopropane: Contains an ethoxyethyl group instead of a butoxyethyl group, affecting its physical and chemical properties.
Properties
Molecular Formula |
C10H19BrO |
|---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-butoxyethyl)cyclopropane |
InChI |
InChI=1S/C10H19BrO/c1-2-3-7-12-8-6-10(9-11)4-5-10/h2-9H2,1H3 |
InChI Key |
KXXVQZSIDSNGEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCC1(CC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)


![(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)
![methyl[(1-methyl-1H-pyrrol-3-yl)methyl]amine hydrochloride](/img/structure/B13488382.png)

